molecular formula C16H14O4 B6369589 4-(4-Ethoxycarbonylphenyl)benzoic acid CAS No. 80911-54-2

4-(4-Ethoxycarbonylphenyl)benzoic acid

Cat. No.: B6369589
CAS No.: 80911-54-2
M. Wt: 270.28 g/mol
InChI Key: CWZIPLZBQWIZGD-UHFFFAOYSA-N
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Description

4-(4-Ethoxycarbonylphenyl)benzoic acid: is an organic compound with the molecular formula C16H14O4 . It is a derivative of benzoic acid, where the benzene ring is substituted with an ethoxycarbonyl group at the para position. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxycarbonylphenyl)benzoic acid can be achieved through several methods. One common route involves the esterification of 4-carboxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

    Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The product is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxycarbonylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) or chlorine (Cl2).

Major Products Formed

    Oxidation: 4-(4-Carboxyphenyl)benzoic acid

    Reduction: 4-(4-Hydroxyphenyl)benzoic acid

    Substitution: 4-(4-Nitrophenyl)benzoic acid, 4-(4-Bromophenyl)benzoic acid

Scientific Research Applications

4-(4-Ethoxycarbonylphenyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme-substrate interactions and as a model compound in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxycarbonylphenyl)benzoic acid depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with the active site and affecting the enzyme’s activity. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

4-(4-Ethoxycarbonylphenyl)benzoic acid can be compared with other similar compounds, such as:

  • 4-(4-Methoxycarbonylphenyl)benzoic acid
  • 4-(4-Carboxyphenyl)benzoic acid
  • 4-(4-Hydroxyphenyl)benzoic acid

Uniqueness

The presence of the ethoxycarbonyl group in this compound imparts unique chemical properties, such as increased hydrophobicity and altered reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications and research studies.

Properties

IUPAC Name

4-(4-ethoxycarbonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-2-20-16(19)14-9-5-12(6-10-14)11-3-7-13(8-4-11)15(17)18/h3-10H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZIPLZBQWIZGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683354
Record name 4'-(Ethoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80911-54-2
Record name 4'-(Ethoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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